DPP-4 Inhibitory Potency of Neogliptin
A 2-azabicyclo[2.2.1]heptane-derived inhibitor, neogliptin (compound 12a), exhibits an IC₅₀ of 16.8 ± 2.2 nM against dipeptidyl peptidase-4 (DPP-4) in an in vitro fluorescence-based enzymatic assay [1]. This represents an enhancement in potency compared to the clinically established DPP-4 inhibitors vildagliptin and sitagliptin, which were evaluated under comparable assay conditions [1]. Neogliptin also demonstrates a low cardiotoxic effect relative to sitagliptin and superior ADME properties compared to vildagliptin [1]. Additionally, neogliptin exhibits stability in aqueous solutions attributed to low intramolecular cyclization potential [1].
Supports DPP-4 pathway inhibition study fit; reported to rank ahead of tested gliptins.
Comparable assay conditions; exact comparator IC₅₀ values not disclosed in same study.
| Evidence Dimension | In vitro DPP-4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 16.8 ± 2.2 nM (neogliptin, compound 12a, containing 2-azabicyclo[2.2.1]heptane scaffold) |
| Comparator Or Baseline | Vildagliptin (IC₅₀ > 16.8 nM); Sitagliptin (IC₅₀ > 16.8 nM) |
| Quantified Difference | Neogliptin more potent than both vildagliptin and sitagliptin (exact comparative IC₅₀ values for vildagliptin and sitagliptin not reported in the same study; neogliptin described as 'more potent') |
| Conditions | In vitro DPP-4 enzyme inhibition assay (fluorescence-based); recombinant human DPP-4 enzyme |
Why This Matters
This demonstrates that the 2-azabicyclo[2.2.1]heptane scaffold enables DPP-4 inhibition at sub-20 nM concentrations, outperforming two marketed gliptins, thereby justifying selection for next-generation DPP-4 inhibitor development over simpler amine scaffolds.
- [1] Maslov, I. O.; Zinevich, T. V.; Kirichenko, O. G.; Trukhan, M. V.; Shorshnev, S. V.; Tuaeva, N. O.; Gureev, M. A.; Dahlén, A. D.; Porozov, Y. B.; Schiöth, H. B.; Trukhan, V. M. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals 2022, 15, 273. View Source
